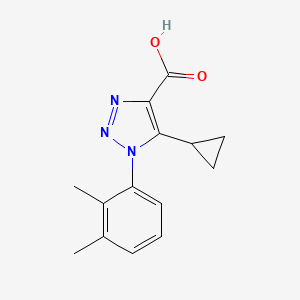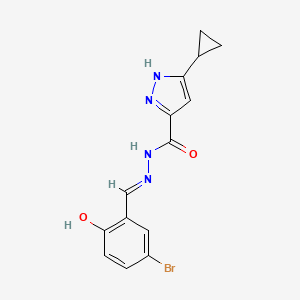![molecular formula C20H28N2O2 B5963371 7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5963371.png)
7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CPMD, is a spirocyclic compound that has gained significant attention in the scientific community due to its potential applications in therapeutic drug development. This compound is a member of the spirocyclic family of compounds, which are known for their unique structural properties and diverse biological activities. In
Mecanismo De Acción
7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one exerts its biological activity through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one can alter gene expression patterns, leading to changes in cellular function and ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication and bacterial growth. In addition, 7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to have neuroprotective effects, reducing inflammation and oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is its high potency and selectivity towards HDACs, making it an attractive candidate for drug development. However, 7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one's complex spirocyclic structure can make its synthesis challenging and expensive. Additionally, 7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one's biological effects can vary depending on the cell type and context, making it important to carefully design experiments to ensure reproducibility.
Direcciones Futuras
Future research on 7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one could focus on optimizing its synthesis method to reduce cost and increase yield. Additionally, further investigation into its potential use in the treatment of neurological disorders could be explored. Finally, the development of 7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one derivatives with improved pharmacological properties could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized using a multistep process that involves the reaction of 3-methoxybenzaldehyde with cyclopropanecarboxylic acid, followed by the addition of an amine and cyclization. This method has been optimized to yield high purity and high yield of 7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one.
Aplicaciones Científicas De Investigación
7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antibacterial properties. 7-(cyclopropylmethyl)-2-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
7-(cyclopropylmethyl)-2-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-24-18-5-2-4-17(12-18)13-21-11-9-20(15-21)8-3-10-22(19(20)23)14-16-6-7-16/h2,4-5,12,16H,3,6-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJFSAJUEDVDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3(C2)CCCN(C3=O)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B5963289.png)

![N-benzyl-3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5963298.png)
![2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5963304.png)

![2-[acetyl(3-methylbutyl)amino]-4-methyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5963314.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B5963326.png)
![N-(4-methyl-2-pyridinyl)-5-[1-(3-pyridinylmethyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B5963332.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5963333.png)
![5-[({1-[1-(2,4-difluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-2-pyrimidinamine](/img/structure/B5963337.png)
![8-[(imidazo[1,2-a]pyridin-2-ylmethyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B5963338.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine hydrochloride](/img/structure/B5963352.png)

![2-(4-methoxybenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5963368.png)